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Compound of Interest

Compound Name: 2-(4-Bromobutyl)-1,3-dioxolane

Cat. No.: B1282568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectral data for the compound 2-(4-
Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6), also known as 5-Bromovaleraldehyde

ethylene acetal. Due to the limited availability of publicly accessible experimental spectra for

this specific molecule, this document presents predicted data based on established principles

of spectroscopy, alongside generalized experimental protocols for data acquisition.

Data Presentation
The following tables summarize the predicted and expected spectral data for 2-(4-
Bromobutyl)-1,3-dioxolane.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.85 Triplet (t) 1H O-CH-O

~3.95 - 3.85 Multiplet (m) 4H O-CH₂-CH₂-O

~3.40 Triplet (t) 2H Br-CH₂

~1.90 Quintet (p) 2H Br-CH₂-CH₂

~1.70 - 1.55 Multiplet (m) 4H -CH₂-CH₂-CH(O)₂

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~103.5 O-CH-O

~65.0 O-CH₂-CH₂-O

~34.0 Br-CH₂

~32.5 Br-CH₂-CH₂

~31.0 -CH₂-CH₂-CH(O)₂

~23.0 -CH₂-CH₂-CH(O)₂

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

2950 - 2850 Medium-Strong C-H stretch (aliphatic)

1150 - 1050 Strong C-O stretch (acetal)

650 - 550 Medium-Strong C-Br stretch
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Table 4: Mass Spectrometry Data

m/z Interpretation

208/210
[M]⁺ molecular ion peak (presence of Br

isotopes)

129 [M - Br]⁺

73 [C₄H₉O]⁺ (from dioxolane ring fragmentation)

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic

compound such as 2-(4-Bromobutyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte (5-10 mg) is prepared in a deuterated solvent

(e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation

delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

experiment (e.g., using a WALTZ-16 decoupling sequence) is typically performed to simplify

the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay

(2-5 seconds) are generally required due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or

the internal standard.
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a

standard spectral range (e.g., 4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via

direct injection, or more commonly, after separation by gas chromatography (GC-MS). For

GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI) and mass analyzer (e.g., quadrupole) is used.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each

ion.

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the

molecular weight and structural features of the compound.

Visualization
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The following diagram illustrates a general workflow for the synthesis and characterization of a

chemical compound.

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Confirmation
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Click to download full resolution via product page

General workflow for chemical synthesis and characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromobutyl)-1,3-
dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282568#2-4-bromobutyl-1-3-dioxolane-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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